An In-depth Technical Guide to 2-(4-Cyanophenyl)-2-oxoacetic Acid
An In-depth Technical Guide to 2-(4-Cyanophenyl)-2-oxoacetic Acid
CAS Number: 76590-50-6
A comprehensive resource for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of a versatile building block.
This guide provides a detailed exploration of 2-(4-Cyanophenyl)-2-oxoacetic acid, also known as 4-Cyanophenylglyoxylic acid. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.
Introduction and Significance
2-(4-Cyanophenyl)-2-oxoacetic acid is a bifunctional organic compound featuring a cyanophenyl group and an α-keto acid moiety. This unique combination of functional groups makes it a valuable intermediate and building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the cyano group influences the reactivity of the aromatic ring and the adjacent keto and carboxylic acid groups, offering a range of possibilities for selective chemical transformations.
The α-keto acid functionality is a key structural motif in numerous biologically active molecules and serves as a precursor for the synthesis of α-amino acids, α-hydroxy acids, and various heterocyclic systems. The cyanophenyl group, on the other hand, is a common feature in many pharmaceutical agents, where it can participate in crucial binding interactions with biological targets or serve as a handle for further molecular elaboration. The strategic placement of these two groups in a single molecule makes 2-(4-Cyanophenyl)-2-oxoacetic acid a synthon of significant interest for the construction of complex molecular architectures with potential therapeutic applications.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 2-(4-Cyanophenyl)-2-oxoacetic acid is fundamental for its effective utilization in synthesis and for the unambiguous characterization of its derivatives.
| Property | Value | Source |
| CAS Number | 76590-50-6 | [1][2] |
| Molecular Formula | C₉H₅NO₃ | [1][2] |
| Molecular Weight | 175.14 g/mol | |
| Synonyms | 4-Cyanophenylglyoxylic acid | |
| Appearance | Expected to be a solid | General knowledge |
| Storage | Sealed in dry, room temperature | [1] |
Spectroscopic Characterization:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. The protons on the aromatic ring will likely appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the para-substitution pattern. The acidic proton of the carboxylic acid will be a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the nine carbon atoms. The carbonyl carbons of the ketone and carboxylic acid will be in the highly deshielded region (δ 160-200 ppm). The carbon of the cyano group will appear around δ 110-120 ppm. The aromatic carbons will have characteristic shifts in the δ 120-150 ppm range. Quaternary carbons, such as the one bearing the cyano group and the one between the carbonyls, will typically show weaker signals.[3][4]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by several key absorption bands. A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid. Two strong carbonyl stretching bands are expected: one for the ketone (around 1720-1740 cm⁻¹) and one for the carboxylic acid (around 1700-1725 cm⁻¹). The C≡N stretching vibration will give rise to a sharp, medium-intensity band around 2220-2240 cm⁻¹.[5][6]
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 175. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[7]
Synthesis of 2-(4-Cyanophenyl)-2-oxoacetic Acid
The synthesis of 2-(4-Cyanophenyl)-2-oxoacetic acid can be approached through several synthetic routes, primarily involving the oxidation of a suitable precursor or the hydrolysis of a corresponding ester. A common and logical precursor is the more readily available 4-cyanophenylacetic acid or its derivatives.
Proposed Synthetic Pathway: Oxidation of a Methyl 4-cyanophenylacetate Derivative
A plausible and efficient route involves the oxidation of the α-carbon of a 4-cyanophenylacetic acid derivative. Direct oxidation of 4-cyanophenylacetic acid can be challenging. A more controlled approach involves the prior conversion to its methyl ester, followed by oxidation and subsequent hydrolysis.
Detailed Experimental Protocol (Hypothetical)
This protocol is a well-established and logical sequence for the synthesis of α-keto acids from their corresponding acetic acid precursors.
Step 1: Esterification of 4-Cyanophenylacetic Acid
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Reaction Setup: To a solution of 4-cyanophenylacetic acid (1 equivalent) in methanol (10 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 4-cyanophenylacetate, which can be used in the next step without further purification if sufficiently pure.
Step 2: Oxidation of Methyl 4-cyanophenylacetate
This step is critical and requires careful control of reaction conditions. Selenium dioxide is a common reagent for the α-oxidation of carbonyl compounds.
-
Reaction Setup: In a flask equipped with a reflux condenser, dissolve methyl 4-cyanophenylacetate (1 equivalent) in a suitable solvent such as dioxane or acetic acid.
-
Reagent Addition: Add a stoichiometric amount of selenium dioxide (SeO₂) to the solution.
-
Reaction: Heat the mixture to reflux for several hours. The reaction progress should be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product, methyl 2-(4-cyanophenyl)-2-oxoacetate, can be purified by column chromatography on silica gel.
Step 3: Hydrolysis of Methyl 2-(4-cyanophenyl)-2-oxoacetate
-
Reaction Setup: Dissolve the purified methyl 2-(4-cyanophenyl)-2-oxoacetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of lithium hydroxide (LiOH) or another suitable base and stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).
-
Work-up: Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-Cyanophenyl)-2-oxoacetic acid. The product can be further purified by recrystallization.[8][9]
Chemical Reactivity and Synthetic Applications
The dual functionality of 2-(4-Cyanophenyl)-2-oxoacetic acid provides a rich platform for a variety of chemical transformations.
Reactions of the α-Keto Acid Moiety
The α-keto acid group is highly reactive and can participate in several important reactions:
-
Decarboxylation: Under certain conditions, α-keto acids can undergo decarboxylation to yield aldehydes.
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent can produce α-amino acids.
-
Wittig-type Reactions: The keto group can react with phosphorus ylides to form α,β-unsaturated carboxylic acids.
-
Heterocycle Formation: The 1,2-dicarbonyl system is a key precursor for the synthesis of various five- and six-membered heterocycles, such as quinoxalines (by condensation with 1,2-diamines) and pyrazoles (with hydrazines).[10][11][12]
Reactions of the Cyanophenyl Group
The cyano group offers additional synthetic handles:
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions, leading to a dicarboxylic acid derivative.[13][14]
-
Reduction: The cyano group can be reduced to a primary amine (aminomethyl group).
-
Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions to form five-membered heterocycles like tetrazoles.
Applications in Drug Discovery and Materials Science
The structural motifs present in 2-(4-Cyanophenyl)-2-oxoacetic acid are of significant interest in the design of new therapeutic agents and functional materials.
Medicinal Chemistry:
The cyanophenyl group is a known pharmacophore in a variety of drugs, where it can act as a hydrogen bond acceptor or participate in other non-covalent interactions within a biological target's active site. For instance, cyanophenyl-containing molecules have been investigated as inhibitors of various enzymes. The α-keto acid moiety can also play a direct role in biological activity, for example, by chelating metal ions in metalloenzymes or by acting as a bioisostere for other functional groups.
A key application of this compound is as a starting material for the synthesis of more complex heterocyclic scaffolds that form the core of many drug candidates. For example, its reaction with substituted hydrazines can lead to a library of pyrazole derivatives, a class of compounds known for a wide range of biological activities including anti-inflammatory, analgesic, and anticancer properties.
Materials Science:
The rigid aromatic structure combined with the reactive functional groups makes 2-(4-Cyanophenyl)-2-oxoacetic acid a potential monomer or cross-linking agent in the synthesis of novel polymers with tailored thermal and electronic properties. The cyano group can enhance the polymer's thermal stability and polarity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 2-(4-Cyanophenyl)-2-oxoacetic acid. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[15]
Conclusion
2-(4-Cyanophenyl)-2-oxoacetic acid is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive α-keto acid moiety and a synthetically adaptable cyanophenyl group provides chemists with a powerful tool for the construction of complex molecules with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, aiming to facilitate its effective use in the research and development endeavors of scientists and professionals in the field.
References
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved March 3, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved March 3, 2026, from [Link]
-
Experiment 9. (n.d.). Retrieved March 3, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]
-
1H NMR Spectrum (PHY0096946) - PhytoBank. (n.d.). Retrieved March 3, 2026, from [Link]
-
2-(4-cyanophenyl)-2-oxoacetic acid - AOBChem. (n.d.). Retrieved March 3, 2026, from [Link]
-
Utility of cyanoacetic acid hydrazide in heterocyclic synthesis - arkat usa. (n.d.). Retrieved March 3, 2026, from [Link]
- WO2021209377A1 - A process for the preparation of 4-cyanobenzoyl chlorides - Google Patents. (n.d.).
-
sample 13C NMR spectra of compounds with common functional groups - YouTube. (2022, October 7). Retrieved March 3, 2026, from [Link]
-
13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved March 3, 2026, from [Link]
-
phenylacetic acid - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]
-
3 - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]
-
VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID - Rasayan Journal of Chemistry. (n.d.). Retrieved March 3, 2026, from [Link]
-
Utility of Cyanoacetic Acid Hydrazide in Heterocyclic Synthesis - ResearchGate. (2022, October 18). Retrieved March 3, 2026, from [Link]
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2020, May 30). Retrieved March 3, 2026, from [Link]
-
Utility of cyanoacetic acid hydrazide in heterocyclic synthesis - ResearchGate. (2025, November 1). Retrieved March 3, 2026, from [Link]
-
2 - Organic Syntheses Procedure. (n.d.). Retrieved March 3, 2026, from [Link]
- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents. (n.d.).
- Novel heterocyclic compound - WO1994020476A1 - Google Patents. (n.d.).
-
Photocatalytic activity enhancement with 4-cyanophenylacetylene-modified Cu2O cubes and rhombic dodecahedra and use in arylboronic acid hydroxylation - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]
-
A comprehensive analysis of disclosed synthetic strategies in prior arts from 1970-2012 (Part I) regarding synthesizing the renowned drug, Febuxostat, and its related compounds - Mediterranean Journal of Pharmacy and pharmaceutical sciences. (2025, January 16). Retrieved March 3, 2026, from [Link]
- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents. (2012, March 15).
-
Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC - NIH. (2024, September 17). Retrieved March 3, 2026, from [Link]
- CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents. (n.d.).
-
Experiment 2 Synthesis of Aspirin. (n.d.). Retrieved March 3, 2026, from [Link]
-
A modern approach to the synthesis of 2-(4-chlorophenyl)[2-(14)C]thiazol-4-ylacetic acid ([(14)C] fenclozic acid) and its acyl glucuronide metabolite - PubMed. (2013, January 15). Retrieved March 3, 2026, from [Link]
-
Biosynthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia - ResearchGate. (n.d.). Retrieved March 3, 2026, from [Link]
-
Cyanuric acid - the NIST WebBook. (n.d.). Retrieved March 3, 2026, from [Link]
-
2-[(4-cyanophenyl)methanesulfonamido]acetic acid (C10H10N2O4S) - PubChemLite. (n.d.). Retrieved March 3, 2026, from [Link]
-
Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate: spectroscopic properties, and X-ray crystal analysis of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved March 3, 2026, from [Link]
-
Oxidation of Organic Functional Groups: The Metz Synthesis of (+)-Orientalol F. (2017, May 22). Retrieved March 3, 2026, from [Link]
- CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents. (n.d.).
-
Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles - PMC. (n.d.). Retrieved March 3, 2026, from [Link]
-
Oxidation of 4-Acyloxy Derivatives of Cinnamic Acid - UNI ScholarWorks. (n.d.). Retrieved March 3, 2026, from [Link]
Sources
- 1. 76590-50-6|2-(4-Cyanophenyl)-2-oxoacetic acid|BLD Pharm [bldpharm.com]
- 2. aobchem.com [aobchem.com]
- 3. youtube.com [youtube.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of the alkaline hydrolysis of ethyl 2-(1,2-benzisothiazolin-3-ylidene)cyanoacetate: spectroscopic properties, and X-ray crystal analysis of 2,4-bis-(1,2-benzisothiazol-3-yl)3-aminocrotononitrile–dimethylformamide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. CN103408459B - Preparation method of 4-cyanophenylalanine - Google Patents [patents.google.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
